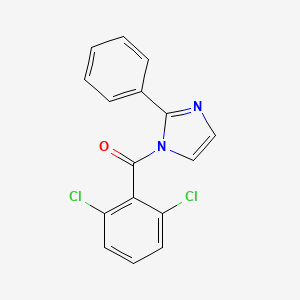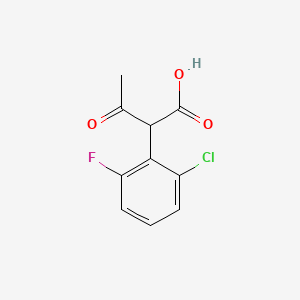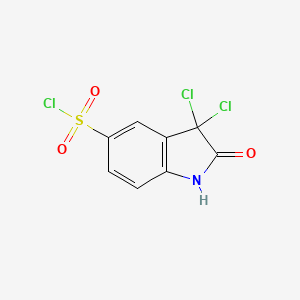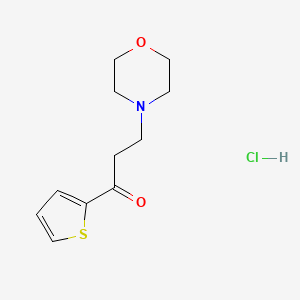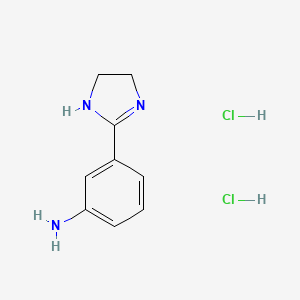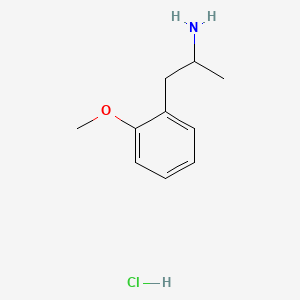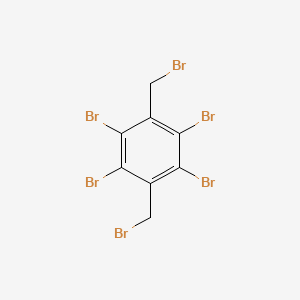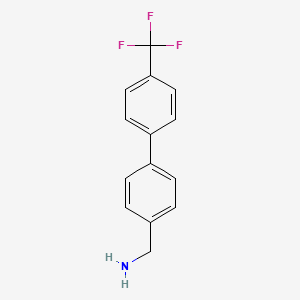
4-(4-Trifluoromethylphenyl)benzylamine
Vue d'ensemble
Description
4-(4-Trifluoromethylphenyl)benzylamine is an organic compound with the molecular formula C8H8F3N . It is a clear colorless to light yellow liquid .
Molecular Structure Analysis
The molecular structure of 4-(4-Trifluoromethylphenyl)benzylamine can be represented by the SMILES stringNCC1=CC=C(C=C1)C(F)(F)F . The InChI key for this compound is PRDBLLIPPDOICK-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
4-(4-Trifluoromethylphenyl)benzylamine is a clear colorless to light yellow liquid . It has a refractive index of 1.4630 to 1.4650 at 20°C . The density of this compound is not explicitly mentioned in the search results.Applications De Recherche Scientifique
1. Photovoltaic Cell Enhancement
Benzylamine, a closely related compound to 4-(4-Trifluoromethylphenyl)benzylamine, has been identified as a surface passivation molecule that improves the moisture resistance of perovskites, simultaneously enhancing their electronic properties. This application is significant in photovoltaic cells, where benzylamine-modified formamidinium lead iodide perovskite films exhibited a champion efficiency of 19.2% and impressive stability over 2800 hours of air exposure (Wang et al., 2016).
2. Histamine Receptor Antagonism
In medicinal chemistry, derivatives of benzylamine, particularly 4-(Aminoalkoxy)benzylamines, have been studied as human histamine H3 receptor antagonists. This is relevant for developing treatments targeting neurological and inflammatory disorders (Apodaca et al., 2003).
3. Biotechnological Synthesis
Benzylamine serves as a precursor to the high-energy propellant CL-20. The biotechnological synthesis of benzylamine from phenylpyruvate is an area of research, with a focus on reducing the environmental impact of chemical production. Novel biosynthetic pathways have been developed for this purpose, showcasing the potential of green production methods for benzylamine (Pandey et al., 2021).
4. Two-Photon Fluorescence Imaging
In the field of bioimaging, derivatives of benzylamine have been synthesized for two-photon fluorescence imaging of live cells. These compounds, including a star-shaped glycosylated conjugated oligomer, show potential in improving the imaging quality and expanding the capabilities of cellular imaging technologies (Wang et al., 2011).
5. Sustainable Synthesis of Benzylamines
The sustainable catalytic synthesis of benzylamines, crucial in pharmaceutical compounds, has been explored using iron catalysts. This research underscores the importance of developing environmentally friendly methodologies for synthesizing key chemical structures (Yan et al., 2016).
Safety And Hazards
4-(4-Trifluoromethylphenyl)benzylamine is considered hazardous. It is classified as a flammable liquid and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
[4-[4-(trifluoromethyl)phenyl]phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N/c15-14(16,17)13-7-5-12(6-8-13)11-3-1-10(9-18)2-4-11/h1-8H,9,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNFCJGQVWHMKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80395623 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Trifluoromethylphenyl)benzylamine | |
CAS RN |
356058-18-9 | |
| Record name | 4-(4-TRIFLUOROMETHYLPHENYL)BENZYLAMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80395623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

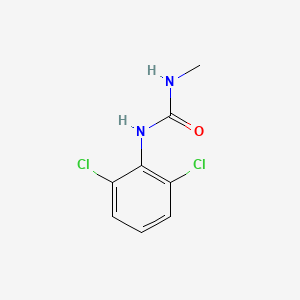

![4-[4-Methoxy-3-[2-(4-phenyl-1-piperazinyl)ethoxy]phenyl]pyrrolidin-2-one](/img/structure/B1622037.png)
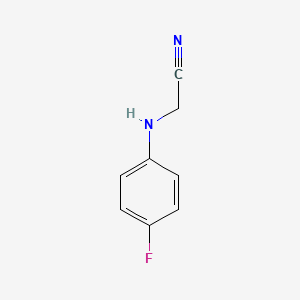
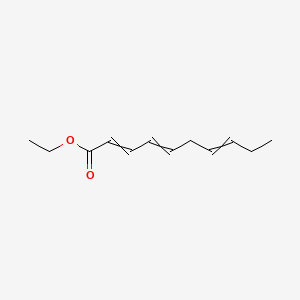
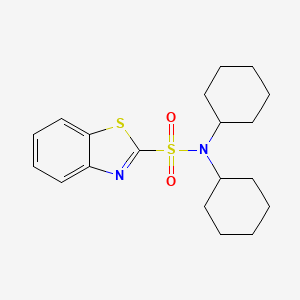
![Acetamide, N-(4-chlorophenyl)-2-cyano-2-[2,3-dihydro-3-[tetrahydro-1-(4-methylphenyl)-2,4,6-trioxo-5(2H)-pyrimidinylidene]-1H-isoindol-1-ylidene]-](/img/structure/B1622046.png)
